molecular formula C17H20BrN3O2S B10934638 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide

Cat. No.: B10934638
M. Wt: 410.3 g/mol
InChI Key: PFDZQDBFGUWIMD-UHFFFAOYSA-N
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Description

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide is a complex organic compound that features a bromonaphthalene moiety linked to an acetyl group, which is further connected to a hydrazinecarbothioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide typically involves multiple steps:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromonaphthalene.

    Acetylation: The bromonaphthalene is then reacted with acetic anhydride to form 6-bromonaphthalen-2-yl acetate.

    Hydrazinecarbothioamide Formation: The acetate is further reacted with butan-2-yl hydrazinecarbothioamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the hydrazinecarbothioamide group could interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide is unique due to the presence of both the bromonaphthalene and hydrazinecarbothioamide moieties. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H20BrN3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-butan-2-ylthiourea

InChI

InChI=1S/C17H20BrN3O2S/c1-3-11(2)19-17(24)21-20-16(22)10-23-15-7-5-12-8-14(18)6-4-13(12)9-15/h4-9,11H,3,10H2,1-2H3,(H,20,22)(H2,19,21,24)

InChI Key

PFDZQDBFGUWIMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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